molecular formula C10H13ClO B14239418 Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride CAS No. 255715-18-5

Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride

Cat. No.: B14239418
CAS No.: 255715-18-5
M. Wt: 184.66 g/mol
InChI Key: PLWGDFUMFLMKCA-UHFFFAOYSA-N
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Description

Bicyclo[322]non-8-ene-6-carbonyl chloride is a bicyclic compound with a unique structure characterized by two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride typically involves the reaction of bicyclo[3.2.2]non-8-ene with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (CH2Cl2) to facilitate the reaction. The process involves the substitution of a hydroxyl group with a chlorine atom, resulting in the formation of the carbonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures are crucial due to the reactive nature of thionyl chloride and the potential hazards associated with large-scale chemical reactions.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Electrophiles: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Halogenated Derivatives: Formed from addition reactions with halogens.

    Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a versatile intermediate in various chemical reactions. The bicyclic structure provides stability and rigidity, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane:

    Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring size and structure.

    Bicyclo[3.3.1]nonane: Similar in structure but with a different arrangement of carbon atoms.

Uniqueness

Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride is unique due to its specific ring structure and the presence of a reactive carbonyl chloride group. This combination of features makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

255715-18-5

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

bicyclo[3.2.2]non-8-ene-6-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c11-10(12)9-6-7-2-1-3-8(9)5-4-7/h4-5,7-9H,1-3,6H2

InChI Key

PLWGDFUMFLMKCA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C(C1)C=C2)C(=O)Cl

Origin of Product

United States

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